![molecular formula C11H12O3 B11943542 4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione CAS No. 5650-01-1](/img/structure/B11943542.png)
4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione is a polycyclic compound known for its unique structure and potential applications in various fields. This compound features a tricyclic framework with an anhydride functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione typically involves a Diels-Alder reaction between cycloheptatriene and maleic anhydride. This reaction is carried out in refluxing xylene for 24 hours. The yield and purity of the product can be improved by using toluene instead of xylene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Diels-Alder reaction remains a fundamental approach. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione undergoes various chemical reactions, including:
Substitution Reactions: Reacts with hydrazides of benzoic acids, arylaminoacetic acid, and oxalic acid to form polycyclic N-amidoimides.
Addition Reactions: The compound can participate in addition reactions due to the presence of the anhydride group.
Common Reagents and Conditions
Hydrazides: Used in the synthesis of N-amidoimides.
Solvents: Xylene and toluene are commonly used solvents for the Diels-Alder reaction.
Major Products
Scientific Research Applications
4-Oxatricyclo[532
Chemistry: Used as a scaffold for the synthesis of complex polycyclic compounds.
Industry: Utilized in the development of antiviral agents with prolonged action against orthopoxviruses.
Mechanism of Action
The compound exerts its effects primarily through modulation of NMDA receptors and voltage-gated calcium channels. Molecular docking studies have shown that it can bind to the NMDA receptor in a manner similar to known inhibitors, suggesting its potential as a neuroprotective agent .
Comparison with Similar Compounds
Similar Compounds
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Shares a similar tricyclic structure and has been studied for its neuroprotective potential.
Polycyclic N-amidoimides: Derived from 4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione, these compounds exhibit antiviral activity.
Uniqueness
4-Oxatricyclo[532
Properties
CAS No. |
5650-01-1 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C11H12O3/c12-10-8-6-2-1-3-7(5-4-6)9(8)11(13)14-10/h4-9H,1-3H2 |
InChI Key |
FGVZZSVCYPXXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC(C1)C3C2C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



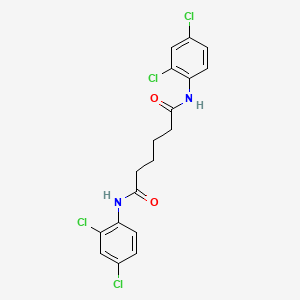

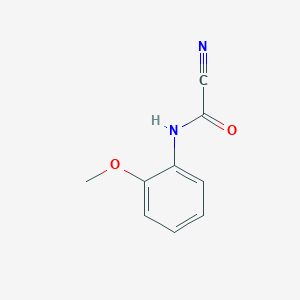

![1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11943486.png)

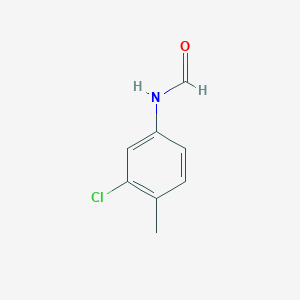



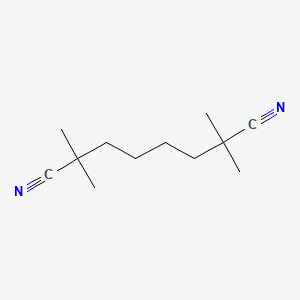
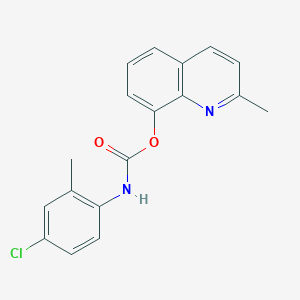
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)
